![molecular formula C21H25N3O2 B2416647 N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide CAS No. 924820-12-2](/img/structure/B2416647.png)
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound, also known as MMB, has been studied extensively for its ability to modulate various biological processes.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing novel compounds containing the benzimidazole moiety due to its significance in medicinal chemistry. For example, a study on NMR Analysis of Novel Oxadiazole Derivatives showed how a new compound with a benzimidazole ring was synthesized and structurally determined using IR and NMR techniques, showcasing the utility of these methods in elucidating compound structures (Li Ying-jun, 2012).
Biological Activities
Several studies have explored the biological activities of benzimidazole derivatives, highlighting their potential in drug development:
Antibacterial and Antifungal Properties : The synthesis and biological evaluation of benzimidazole-based pyrimidine derivatives demonstrated antibacterial activity, indicating the potential of benzimidazole derivatives in combating bacterial infections (Kumaraswamy Gullapelli et al., 2014).
Anthelmintic Activity : Compounds with a benzimidazole ring were synthesized and exhibited significant anthelmintic activity, suggesting their use in treating parasitic worm infections (P. S. Kumar & J. Sahoo, 2014).
Antimicrobial and Cytotoxic Activity : Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and showed promising antibacterial and cytotoxic activities, indicating their potential in antimicrobial and cancer therapy applications (M. Noolvi et al., 2014).
MRSA Inhibition : N-substituted benzimidazoles were synthesized and analyzed against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives showing potent antibacterial activity, highlighting the role of benzimidazole derivatives in addressing antibiotic resistance (S. Chaudhari et al., 2020).
properties
IUPAC Name |
N-methyl-N-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-4-7-12-20(16)26-14-8-13-24-19-11-6-5-10-18(19)22-21(24)15-23(3)17(2)25/h4-7,9-12H,8,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKUGZZVJTHJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)
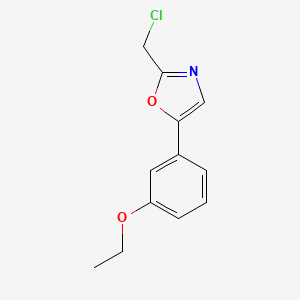
![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)
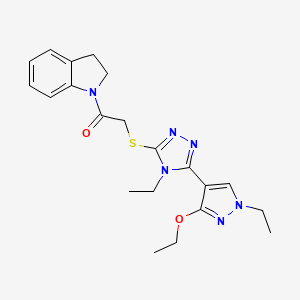
![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)

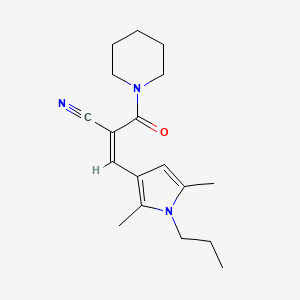
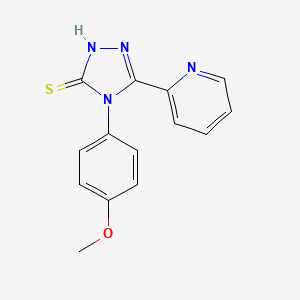

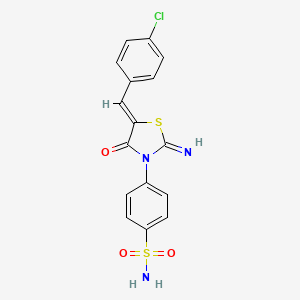
![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)